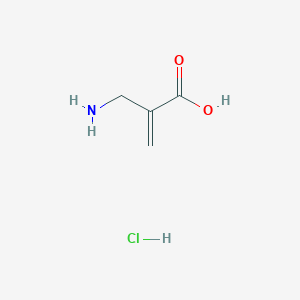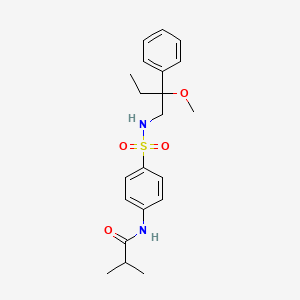
(4-Ethoxystyryl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C10H13BO3 (3-Isobutyrylphenyl)boronic acid . This compound is a member of the boronic acid family, which is characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Isobutyrylphenyl)boronic acid can be synthesized through various methods. One common approach involves the reaction of 3-bromophenyl isobutyrate with a boronic acid derivative under palladium-catalyzed conditions. The reaction typically requires a base such as potassium carbonate and a solvent like toluene. The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic acid compound.
Industrial Production Methods: In an industrial setting, the production of (3-Isobutyrylphenyl)boronic acid may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: (3-Isobutyrylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form borate esters.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halides such as bromides or iodides, often in the presence of a palladium catalyst.
Major Products Formed:
Oxidation: Borate esters.
Reduction: Borane derivatives.
Substitution: Various substituted phenylboronic acids.
Scientific Research Applications
(3-Isobutyrylphenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura couplings to form carbon-carbon bonds.
Biology: Potential use in the development of enzyme inhibitors due to its ability to interact with biomolecules containing cis-diols.
Medicine: Research into boronic acid derivatives as potential therapeutic agents, including enzyme inhibitors.
Industry: Utilized in the synthesis of complex organic molecules for pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (3-Isobutyrylphenyl)boronic acid involves its ability to form reversible covalent bonds with biomolecules containing cis-diols. This interaction can inhibit the activity of certain enzymes, making it a valuable tool in medicinal chemistry for the development of enzyme inhibitors. The boronic acid group interacts with the active site of the enzyme, blocking its function and thereby exerting its effects.
Comparison with Similar Compounds
- Phenylboronic acid (C6H7BO2)
- (4-Isobutyrylphenyl)boronic acid (C10H13BO3)
- (3-Cyclopropylmethoxy)phenylboronic acid (C10H13BO3)
Comparison: (3-Isobutyrylphenyl)boronic acid is unique due to the presence of the isobutyryl group, which can influence its reactivity and interactions with other molecules. Compared to phenylboronic acid, the additional functional group provides more versatility in synthetic applications. The cyclopropylmethoxy derivative, on the other hand, offers different steric and electronic properties, making it suitable for specific reactions and applications.
Properties
Molecular Formula |
C10H13BO3 |
|---|---|
Molecular Weight |
192.02 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)ethenylboronic acid |
InChI |
InChI=1S/C10H13BO3/c1-2-14-10-5-3-9(4-6-10)7-8-11(12)13/h3-8,12-13H,2H2,1H3 |
InChI Key |
UHEQOOVSZPCVBF-UHFFFAOYSA-N |
Canonical SMILES |
B(C=CC1=CC=C(C=C1)OCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]-](/img/structure/B14118864.png)
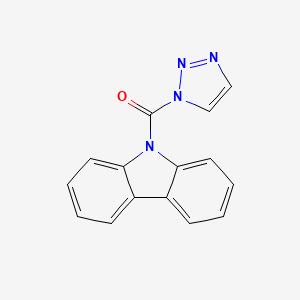
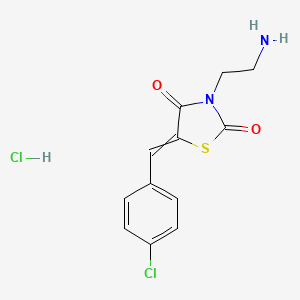
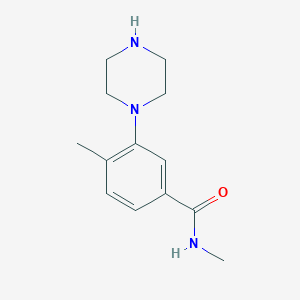
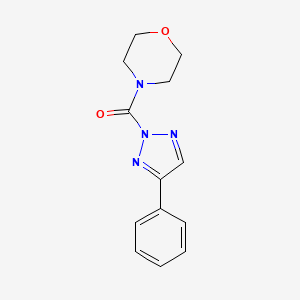
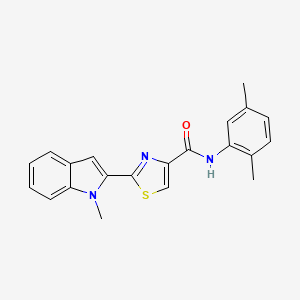
![Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate](/img/structure/B14118905.png)
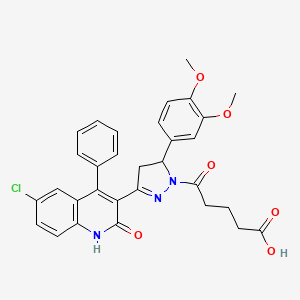
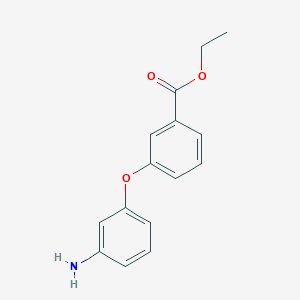
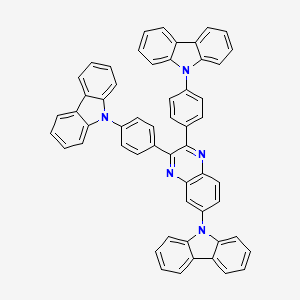
![(E)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B14118921.png)
